2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-methylthiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2S2/c1-9-7-25-15(18-9)21-13(23)6-12-8-26-16(20-12)22-14(24)19-11-4-2-3-10(17)5-11/h2-5,7-8H,6H2,1H3,(H,18,21,23)(H2,19,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVXNGFPVUYNEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-methylthiazol-2-yl)acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.
Introduction of the Urea Moiety: The urea moiety can be introduced by reacting the thiazole derivative with an isocyanate or by using a phosgene-based method.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable chlorophenyl derivative reacts with the thiazole-urea intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-methylthiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-methylthiazol-2-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-methylthiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Key Observations :
- The 4-methylthiazol-2-yl group, shared with compound 107b, is associated with improved antimicrobial activity compared to unsubstituted thiazoles (e.g., ).
- Chlorophenyl substitutions (as in 107k and the target compound) are linked to broad-spectrum bioactivity, possibly due to increased hydrophobicity and halogen-mediated interactions .
Key Observations :
- The target compound likely employs carbodiimide-mediated coupling (e.g., EDCl) for acetamide bond formation, similar to compound 107k and dichlorophenyl derivatives .
- ZnCl₂-catalyzed cyclization () or AlCl₃-assisted amidation () are alternative methods for thiazole ring formation in related structures.
Table 3: Antimicrobial Activity of Selected Analogs
Key Observations :
- The 4-methylthiazol-2-yl group in 107b and 107e correlates with lower MIC values against both bacterial and fungal strains compared to non-methylated analogs .
- Chlorophenyl substitution (as in 107k) enhances antifungal specificity, suggesting the target compound’s 3-chlorophenylurea group may similarly target fungal enzymes .
- Ureido groups (absent in the evidence’s analogs) are known urease inhibitors (), implying the target compound could have dual antimicrobial and enzyme-inhibitory roles.
Physicochemical Properties
Table 4: Physicochemical Data for Comparable Compounds
Key Observations :
- Methanol/acetone mixtures are common recrystallization solvents for thiazole-acetamides, suggesting similar purification methods for the target compound .
- Methyl and chlorophenyl substituents likely increase melting points and reduce aqueous solubility, as seen in dichlorophenyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
